molecular formula C8H4BrNO2 B1344269 4-Bromoisoindoline-1,3-dione CAS No. 70478-63-6

4-Bromoisoindoline-1,3-dione

Cat. No.: B1344269
CAS No.: 70478-63-6
M. Wt: 226.03 g/mol
InChI Key: ANENLORAJJKWAA-UHFFFAOYSA-N
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Description

4-Bromoisoindoline-1,3-dione is a useful research compound. Its molecular formula is C8H4BrNO2 and its molecular weight is 226.03 g/mol. The purity is usually 95%.
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Scientific Research Applications

Herbicidal Activity

4-Bromoisoindoline-1,3-dione derivatives have shown promising applications as potent protoporphyrinogen oxidase (PPO) inhibitors, offering a novel avenue for herbicide discovery. The efficacy of these compounds, particularly against weed species like Amaranthus retroflexus and Brassica campestris, has been demonstrated through both pre-emergence and post-emergence treatments, showcasing their potential to rival commercial herbicides. This finding is supported by molecular design strategies targeting the PPO enzyme, where compounds exhibited significant inhibitory activity, highlighting their role in the development of future herbicidal agents (Gao et al., 2019).

Anti-Allergic Therapy Potential

The synthetic derivative 4-Hydroxy-2-(4-hydroxyphenethyl)isoindoline-1,3-dione (PD1) has been explored for its therapeutic applications in allergic asthma. Studies involving rat basophilic leukemia cells and an ovalbumin-induced asthma mouse model revealed PD1's capability to suppress inflammatory responses and reduce Th2 cytokine levels, suggesting its potential as a compound for anti-allergic therapies (Huang et al., 2018).

Antimicrobial Activity

Isoindoline-1,3-dione derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds displayed moderate activity against bacterial strains such as Staphylococcus aureus and Candida albicans, showcasing their potential as bases for developing antibacterial and antifungal agents (Ghabbour & Qabeel, 2016).

Catalytic Applications

Research into 2-Aminoisoindoline-1,3-dione-functionalized Fe3O4/chloro-silane core-shell nanoparticles has opened up new pathways in green chemistry, specifically for the synthesis of 4H-pyran derivatives. This method provides numerous advantages including environmental friendliness, excellent yields, and easy separation of catalysts, highlighting the utility of isoindoline-1,3-dione derivatives in catalytic synthesis (Shabani et al., 2021).

Greener Catalytic Systems

The Water Extract of Onion Peel Ash (WEOPA) method represents a novel, eco-friendly catalytic system for synthesizing isoindoline-1,3-dione derivatives. This technique avoids the use of harmful reagents, presenting a sustainable alternative for organic synthesis while also addressing bio-waste management (Journal et al., 2019).

Safety and Hazards

The safety information for 4-Bromoisoindoline-1,3-dione indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with this compound are H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 .

Future Directions

The synthesis of isoindoline-1,3-dione derivatives, including 4-Bromoisoindoline-1,3-dione, has potential applications in chemical production and clinical medicine . The development of a selective, high-yield reaction to convert isoindole-1,3-dione into fused highly substituted isoindole-1,3-dione derivatives remains a challenge, indicating a direction for future research .

Biochemical Analysis

Biochemical Properties

4-Bromoisoindoline-1,3-dione plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with several enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The compound’s interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and reaction conditions. Additionally, this compound has been shown to interact with proteins involved in cell signaling pathways, such as kinases and phosphatases, thereby influencing cellular responses to external stimuli .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can alter the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events. This modulation can affect processes such as cell proliferation, apoptosis, and differentiation. Furthermore, the compound has been reported to impact gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins. These molecular interactions are critical for understanding the compound’s overall biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term studies have indicated that the compound can have sustained effects on cellular processes, including prolonged modulation of enzyme activities and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Toxic or adverse effects, such as hepatotoxicity or nephrotoxicity, have been reported at high doses, highlighting the importance of dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites. The metabolic flux and levels of specific metabolites can be influenced by the presence of this compound, affecting overall cellular metabolism. Additionally, the compound may interact with cofactors, such as NADPH, which are essential for enzymatic reactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, this compound may be transported into cells via organic anion transporters and subsequently bind to intracellular proteins, influencing its distribution and activity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular respiration and energy production .

Properties

IUPAC Name

4-bromoisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrNO2/c9-5-3-1-2-4-6(5)8(12)10-7(4)11/h1-3H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANENLORAJJKWAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10626856
Record name 4-Bromo-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70478-63-6
Record name 4-Bromo-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.